An In-depth Technical Guide to 2-(Azidomethyl)triazolo[1,5-a]pyrimidine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(Azidomethyl)triazolo[1,5-a]pyrimidine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere and demonstrating a wide array of biological activities.[2][4][5] This technical guide provides a comprehensive overview of a specific, yet underexplored derivative, 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine. By synthesizing information from closely related analogues and the core scaffold, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical structure, predicted physicochemical properties, and potential therapeutic applications, particularly in oncology. While direct experimental data on the title compound is scarce, this guide serves as a predictive and investigative resource to stimulate further research into its unique potential.
Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyrimidine Core
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) ring system is a fused heterocycle that has garnered significant interest in pharmaceutical research due to its structural similarity to endogenous purines.[2][4] This bioisosteric relationship allows TP derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. These include roles as anticancer[2][6][7][8][9], antiviral[10], antibacterial[10], and phosphodiesterase (PDE) inhibitors.[11][12] The versatility of the TP scaffold is further enhanced by its synthetic tractability, allowing for substitutions at various positions to modulate its biological and physicochemical properties.[2][3]
The introduction of an azidomethyl group at the 2-position of the TP scaffold is of particular interest. The azide moiety is a versatile functional group in medicinal chemistry, often used as a precursor for "click chemistry" reactions, a bioorthogonal ligation method for drug targeting and bioconjugation. It can also serve as a photolabile group or be reduced to a primary amine for further functionalization. This guide will explore the implications of this specific substitution on the chemical nature and potential utility of the parent scaffold.
Chemical Structure and Synthesis
The core structure of 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine consists of a pyrimidine ring fused with a 1,2,4-triazole ring, with an azidomethyl substituent at the C2 position.
IUPAC Name and CAS Number
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IUPAC Name: 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine
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CAS Number: Not available. The CAS number for the parent scaffold,[1][2][3]triazolo[1,5-a]pyrimidine, is 275-02-5.[13][14]
Proposed Synthesis Pathway
While a direct synthesis for 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine is not explicitly documented in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of a closely related analogue, 2-azidomethyl-7-chloro-5-methyl[1][2][3]triazolo[1,5-a]pyrimidine.[1] The proposed pathway would likely involve the synthesis of a 2-(hydroxymethyl) or 2-(halomethyl) precursor, followed by nucleophilic substitution with an azide salt.
A general and established method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated system.[15][16]
Experimental Protocol (Hypothetical):
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Synthesis of 2-(Chloromethyl)[1][2][3]triazolo[1,5-a]pyrimidine (Precursor):
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A mixture of 3-amino-1,2,4-triazole and a suitable 1,3-dielectrophile bearing a protected hydroxymethyl or a latent chloromethyl group would be refluxed in a suitable solvent such as ethanol or acetic acid.
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Deprotection or conversion to the chloromethyl intermediate would follow standard organic synthesis protocols.
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Azide Substitution:
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The 2-(chloromethyl)[1][2][3]triazolo[1,5-a]pyrimidine intermediate is dissolved in a polar aprotic solvent such as DMF or DMSO.
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Sodium azide (NaN₃) is added in excess (e.g., 1.5 equivalents).
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The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) until completion, monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel.
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Caption: Proposed synthetic workflow for 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine.
Physicochemical Properties
Directly measured physicochemical properties for 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine are not available. However, we can predict these properties based on the parent scaffold and related structures.
| Property | Predicted Value / Information | Basis for Prediction / Experimental Protocol |
| Molecular Formula | C₆H₅N₇ | Based on the chemical structure. |
| Molecular Weight | 175.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on related compounds like 2-azidomethyl-7-chloro-5-methyl[1.2.4]triazolo[1,5-a]pyrimidine which is described as white crystals.[1] |
| Melting Point | Expected to be in the range of 130-180 °C. | The parent scaffold has a melting point of 142-145 °C. A substituted analogue, 2-azidomethyl-7-chloro-5-methyl[1.2.4]triazolo[1,5-a]pyrimidine, has a melting point of 130-132 °C.[1] Protocol: Determined using a standard melting point apparatus. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol. Poorly soluble in water. | The heterocyclic nature suggests solubility in polar organic solvents. Protocol: Determined by adding increasing amounts of the compound to a fixed volume of solvent at a constant temperature. |
| pKa | The triazole and pyrimidine rings have basic nitrogen atoms, suggesting the compound will have a basic character. | Protocol: Determined by potentiometric titration or UV-Vis spectroscopy. |
| LogP | Predicted to be low to moderate, likely in the range of 0.5 - 1.5. | The parent scaffold has a calculated XLogP3 of 0.1.[13] The azidomethyl group will increase lipophilicity. Protocol: Determined by the shake-flask method or calculated using computational software. |
Spectroscopic Characterization (Predicted)
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¹H NMR: Protons on the pyrimidine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The methylene protons of the azidomethyl group would likely appear as a singlet around δ 4.0-5.0 ppm.
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¹³C NMR: Aromatic carbons of the fused ring system would appear in the range of δ 110-160 ppm. The methylene carbon of the azidomethyl group would be expected around δ 50-60 ppm.
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IR Spectroscopy: Characteristic peaks would include the azide (N₃) stretch around 2100 cm⁻¹, C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region, and C-H stretching vibrations.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175. A characteristic fragment would be the loss of N₂ (28 Da) from the azide group.
Potential Applications in Drug Development
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents.[4][5][10] The introduction of the azidomethyl group at the C2 position could offer unique advantages for drug discovery efforts.
Anticancer Activity
Numerous derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have demonstrated potent anti-tumor activities against a range of cancer cell lines.[2][6][7][8][9] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and microtubule dynamics.[6] Given the established anticancer potential of the core scaffold, 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine is a compelling candidate for screening in anticancer assays. The azido group could also be exploited for targeted drug delivery to tumor tissues via click chemistry conjugation to tumor-homing molecules.
Caption: Potential anticancer applications and mechanisms of 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine.
Enzyme Inhibition
Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been identified as inhibitors of various enzymes, including phosphodiesterases (PDEs)[11][12] and kinases. The purine-like structure allows these compounds to act as ATP-competitive inhibitors in the active sites of kinases. The azidomethyl derivative could be investigated as an inhibitor of these and other enzyme classes.
Probe for Chemical Biology
The presence of the azide group makes 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine an excellent tool for chemical biology. It can be used in activity-based protein profiling (ABPP) to identify its cellular targets. By attaching a reporter tag (e.g., a fluorophore or biotin) to the azide via click chemistry, researchers can visualize the subcellular localization of the compound and identify its binding partners.
Conclusion and Future Directions
2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine represents a promising, yet underexplored, molecule at the intersection of a biologically active scaffold and a versatile chemical handle. While this guide provides a predictive overview based on existing literature for related compounds, further experimental validation is crucial. Future research should focus on:
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Developing and optimizing a robust synthetic route to obtain the compound in sufficient quantities for biological testing.
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Comprehensive characterization of its physicochemical properties.
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Screening for biological activity , particularly in the areas of oncology and enzyme inhibition.
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Utilizing the azide moiety for the development of targeted therapies and chemical biology probes.
The insights provided in this guide are intended to serve as a catalyst for further investigation into the therapeutic potential of 2-(Azidomethyl)[1][2][3]triazolo[1,5-a]pyrimidine, a compound that holds considerable promise for advancing medicinal chemistry and drug discovery.
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